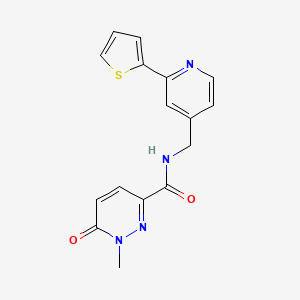

1-methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

Beschreibung

This compound is a pyridazine derivative featuring a thiophene-substituted pyridine moiety. Its structure integrates a 1,6-dihydropyridazine core with a methyl group at position 1 and a carboxamide linker connected to a (2-(thiophen-2-yl)pyridin-4-yl)methyl substituent.

Eigenschaften

IUPAC Name |

1-methyl-6-oxo-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-20-15(21)5-4-12(19-20)16(22)18-10-11-6-7-17-13(9-11)14-3-2-8-23-14/h2-9H,10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCBJBNJRHMHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide (CAS Number: 2034396-04-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 326.4 g/mol. The structure features a dihydropyridazine core substituted with a thiophene and pyridine moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄O₂S |

| Molecular Weight | 326.4 g/mol |

| CAS Number | 2034396-04-6 |

Anticancer Activity

Recent studies have indicated that compounds similar to 1-methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide exhibit significant anticancer properties. For instance, thiazolopyridazine derivatives have shown potent cytotoxic activity against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. The IC50 values for these derivatives ranged from 6.90 µM to 51.46 µM, demonstrating their potential as anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. The presence of the thiophene and pyridine rings can facilitate interactions with enzymes or receptors involved in cell proliferation and apoptosis. For example, the compound may inhibit key signaling pathways that promote tumor growth or induce apoptosis in cancer cells .

Study on Structure–Activity Relationships (SAR)

A study focused on the structure–activity relationships of similar compounds highlighted the importance of the heterocyclic head group in determining potency against Cryptosporidium parvum. The most potent analogs demonstrated an EC50 value of 0.17 µM, indicating that modifications to the core structure can significantly enhance biological activity .

Cytotoxicity Assays

In vitro assays utilizing MTT colorimetric methods assessed the cytotoxicity of various derivatives against human cancer cell lines. The results indicated that compounds with similar structural features to our target compound exhibited varying degrees of cytotoxicity, suggesting that further optimization could yield more effective anticancer agents .

Wissenschaftliche Forschungsanwendungen

Overview

The compound 1-methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. Its unique structure suggests diverse biological activities and properties that can be harnessed for research and therapeutic purposes.

Medicinal Chemistry

The compound exhibits several pharmacological properties:

- Enzyme Inhibition : Dihydropyridine derivatives, including this compound, are known to inhibit various enzymes such as phosphodiesterases and kinases, making them valuable in drug development targeting specific enzymatic pathways.

- Signaling Pathway Modulation : The presence of the pyridine ring allows for interactions with cellular receptors, influencing pathways related to cell proliferation and apoptosis. This modulation can lead to potential therapeutic applications in cancer treatment and other diseases.

Anticancer Activity

Research indicates that compounds similar to this one can induce apoptosis in cancer cells and inhibit tumor growth by affecting the HGF/c-Met signaling pathway. This suggests its potential as a lead compound for developing anticancer drugs.

Chemical Probes

Due to its diverse biological activities, this compound can serve as a chemical probe in biological research, helping scientists understand complex biological systems and discover new drug targets.

Material Science

The unique structural features of this compound may also lend themselves to applications in material science, particularly in the development of light-emitting materials and sensors due to their photochemical properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (pyridazine, pyridine) and substituent variations. Below is a detailed comparison:

Pyridazine-Based Analogs

Pyridine/Thiophene Hybrids

Key Research Findings

Synthetic Accessibility : The target compound shares a synthesis pathway (Procedure C at 40°C) with analogs in , though substitution patterns influence yield and purity. Thiophene-containing derivatives generally require careful optimization to avoid side reactions .

Pharmacological Potential: While direct activity data for the target compound is unavailable, structurally related dihydropyridines (e.g., AZ257) show kinase inhibition, suggesting that the pyridazine-thiophene scaffold may have similar applications .

Structural Flexibility : Replacing thiophene with triazole (BJ51638) retains molecular weight but introduces nitrogen-rich regions, which could improve solubility or coordination chemistry .

Limitations and Gaps in Knowledge

- Activity Data: No direct biological testing results are available for the target compound, limiting conclusions about its efficacy.

- Thermodynamic Properties : Melting points, solubility, and stability data are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.